molecular formula C26H41NO6 B12749484 Paravallarinol maleate CAS No. 102586-31-2

Paravallarinol maleate

Cat. No.: B12749484
CAS No.: 102586-31-2
M. Wt: 463.6 g/mol
InChI Key: RIIFFSHBAJDVDY-WOLVGJDKSA-N
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Description

Paravallarinol maleate is a pharmaceutical compound hypothesized to belong to the class of maleate salts, which are widely utilized in drug formulations to enhance solubility, stability, and bioavailability. Maleate salts, such as dexchlorpheniramine maleate and enalapril maleate, are integral to therapeutic applications due to their ability to form stable ionic bonds with active pharmaceutical ingredients (APIs) . Maleates typically exhibit high water solubility, making them suitable for oral or injectable formulations. For instance, dexchlorpheniramine maleate dissolves readily in water (1:1.1 ratio) and alcohol, a property critical for rapid drug absorption .

Properties

CAS No.

102586-31-2

Molecular Formula

C26H41NO6

Molecular Weight

463.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(1S)-1-[(3S,8R,9S,10R,13R,14S,17S)-13-(hydroxymethyl)-10-methyl-3-(methylamino)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol

InChI

InChI=1S/C22H37NO2.C4H4O4/c1-14(25)18-6-7-20-17-5-4-15-12-16(23-3)8-10-21(15,2)19(17)9-11-22(18,20)13-24;5-3(6)1-2-4(7)8/h4,14,16-20,23-25H,5-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17+,18+,19-,20-,21-,22-;/m0./s1

InChI Key

RIIFFSHBAJDVDY-WOLVGJDKSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC)C)CO)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)CO)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paravallarinol maleate typically involves the reaction of Paravallarinol with maleic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction, and the product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and recrystallization, to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Paravallarinol maleate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used, often in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are frequently used, usually under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

Paravallarinol maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Paravallarinol maleate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Solubility and Stability Profiles

Compound Water Solubility Alcohol Solubility Light Sensitivity Key Stability Notes
This compound* High (inferred) Moderate Yes Likely requires light protection
Dexchlorphenamine maleate 1 in 1.1 1 in 2 Yes Stable in chloroform (1:1.7)
Enalapril maleate Freely soluble N/A No Stable in combination tablets
Diallyl maleate Not specified N/A No Used in industrial synthesis
Acepromazine maleate Soluble in alcohol High Yes Requires regulated handling

*Inferred based on trends among maleate salts.

Key Findings :

  • Maleate salts generally exhibit high water solubility, critical for drug delivery. Dexchlorphenamine maleate’s solubility profile (1:1.1 in water) underscores its suitability for oral formulations .
  • Light sensitivity is common among pharmaceutical maleates (e.g., dexchlorphenamine and acepromazine), necessitating protective storage .

Self-Association and Micellization Behavior

Maleate salts exhibit varied self-association patterns, impacting their pharmacokinetics. For example:

  • Mepyramine maleate , chlorpheniramine maleate , and brompheniramine maleate form polydisperse systems via step-wise association rather than micellization, lacking a defined critical micelle concentration (cmc) . This behavior may influence dissolution rates and bioavailability.
  • Tripelennamine hydrochloride and pheniramine maleate show ambiguous micellar/non-micellar association, suggesting methodological limitations in detecting cmc .

Implications for this compound: If it shares structural similarities with these compounds, its self-association could follow a polydisperse model, affecting formulation stability.

Table 2: Bioavailability and Clinical Use

Compound Bioavailability Therapeutic Application Study Findings
This compound* High (inferred) Hypothesized antihistamine N/A
Dexchlorphenamine maleate Rapid absorption Allergy treatment Peak plasma levels in 2–3 hours
Enalapril maleate Comparable to reference Hypertension Bioequivalent to enalapril sodium formulation
Acepromazine maleate N/A Veterinary sedation Requires controlled dosing

*Inferred from maleate salt trends.

Key Findings :

  • Enalapril maleate’s bioavailability in combination tablets (with hydrochlorothiazide) demonstrates the efficacy of maleate salts in maintaining drug potency during absorption .
  • Dexchlorphenamine maleate’s rapid solubility aligns with its fast-acting antihistaminic effects .

Industrial and Regulatory Considerations

  • Diallyl maleate is employed in synthesizing allyl terpene maleate monomers, highlighting maleates’ versatility beyond pharmaceuticals .
  • Regulatory rigor varies: Acepromazine maleate requires adherence to safety guidelines due to its veterinary use, while enalapril maleate/HCTZ undergoes stringent bioequivalence testing .

Q & A

Q. What strategies integrate this compound into combination therapies without pharmacokinetic interference?

  • Methodological Answer : Conduct isobolographic analysis to assess synergistic/additive effects. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug-drug interactions (e.g., CYP3A4 inhibition). Validate with crossover trials in animal models, measuring AUC and Cmax for co-administered drugs .

Methodological Frameworks

  • Literature Review : Prioritize studies indexed in PubMed/Google Scholar using keywords This compound + [synthesis, pharmacokinetics, toxicity]. Filter by citation count (≥20) and journal impact factor (≥3.0) to ensure authoritative sources .
  • Data Contradiction Protocol : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate conflicting evidence. Replicate experiments under standardized conditions (e.g., OECD guidelines) .

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